Barium hydroxyapatite is classified as a type of hydroxyapatite, which is a naturally occurring mineral form of calcium apatite. Its chemical formula is represented as . This compound is primarily sourced from the synthesis of barium salts and phosphate sources in laboratory settings. Barium hydroxyapatite is particularly noted for its biocompatibility and potential applications in biomedical fields, especially in bone tissue engineering and drug delivery systems .
Barium hydroxyapatite can be synthesized through various methods, including:
The molecular structure of barium hydroxyapatite features a hexagonal crystal system typical of hydroxyapatites, characterized by a lattice structure where barium ions occupy specific sites within the crystal framework. The arrangement includes:
X-ray diffraction analysis is commonly employed to confirm the crystallinity and phase purity of synthesized barium hydroxyapatite .
Barium hydroxyapatite participates in various chemical reactions relevant to its applications:
The stability of barium hydroxyapatite under physiological conditions makes it suitable for biomedical applications .
The mechanism of action of barium hydroxyapatite in biological systems primarily revolves around its biocompatibility and osteoconductivity. Upon implantation:
Barium hydroxyapatite exhibits several notable physical and chemical properties:
Characterization techniques such as scanning electron microscopy and Fourier-transform infrared spectroscopy are used to analyze these properties comprehensively .
Barium hydroxyapatite has diverse applications across several fields:
Barium-Hydroxyapatite retains the fundamental hexagonal crystal system of hydroxyapatite (Space group: P6₃/m), with unit cell parameters undergoing measurable expansion due to ionic substitution. The general formula is expressed as:
(BariumₓCalcium₁₀₋ₓ)(PhosphateO₄)₆(Hydroxyl)₂ (where 0 < x ≤ 2)
Barium²⁺ preferentially occupies the Calcium(II) sites within the apatite channel structure, as these sites offer greater spatial accommodation for the larger barium ion (ionic radius 1.35 Å vs. 0.99 Å for Calcium²⁺). This substitution induces a 2–5% increase in the a-axis lattice parameter (from ~9.41 Å in pure hydroxyapatite) while minimally affecting the c-axis, confirming anisotropic lattice distortion [3] [8]. Charge compensation occurs via vacancy formation or protonation of channel hydroxyl groups, influencing defect chemistry and solubility.
Table 1: Crystallographic Parameters of Barium-Hydroxyapatite vs. Hydroxyapatite
Property | Hydroxyapatite | Barium-Hydroxyapatite (x=1) | Measurement Technique |
---|---|---|---|
Crystal System | Hexagonal | Hexagonal | X-ray Diffraction |
Space Group | P6₃/m | P6₃/m | Rietveld Refinement |
a-axis (Å) | 9.41–9.44 | 9.48–9.52 | XRD |
c-axis (Å) | 6.88–6.90 | 6.89–6.92 | XRD |
Calcium/Barium Site Preference | Calcium(I), Calcium(II) | Calcium(I), Barium(II) | Neutron Diffraction |
A defining feature of Barium-Hydroxyapatite is its piezoelectric coefficient (d₃₃), which ranges from 15–58 pCoulomb/Newton depending on barium content and processing conditions. This exceeds pure hydroxyapatite's native piezoelectricity (0.5–3 pC/Newton) and approaches that of barium titanate, a benchmark piezoelectric ceramic. The enhancement arises from barium-induced lattice polarization and reduced crystal symmetry at Calcium(II) sites [3] [5] [7].
Table 2: Piezoelectric Properties of Barium-Hydroxyapatite Composites
Material Composition | d₃₃ (pC/Newton) | Relative Permittivity (εᵣ) | Sintering Method |
---|---|---|---|
Hydroxyapatite | 0.5–3.0 | 10–15 | Pressure-less Sintering |
Barium-Hydroxyapatite (10% Barium) | 15–22 | 45–60 | Spark Plasma Sintering |
Barium-Hydroxyapatite (20% Barium) | 35–58 | 80–110 | Cold Isostatic Pressing |
The investigation of Barium-Hydroxyapatite emerged from two convergent research trajectories:
Key milestones include:
Barium-Hydroxyapatite occupies a distinctive niche within the calcium phosphate biomaterial spectrum, balancing resorption kinetics, mechanical robustness, and bioactivity:
Table 3: Comparative Properties of Calcium Phosphate Biomaterials
Material | Ca/P Ratio | Compressive Strength (MPa) | Solubility (-log Ksp) | Key Clinical Limitations |
---|---|---|---|---|
Hydroxyapatite | 1.67 | 120–150 | 116.8 | Low biodegradability, Brittle |
β-Tricalcium Phosphate | 1.50 | 80–120 | 28.9 | Rapid resorption, Poor load-bearing |
Barium-Hydroxyapatite | 1.67 (adjusted) | 180–220 | ~120.5 | Limited long-term resorption data |
Calcium-Deficient Hydroxyapatite | 1.5–1.67 | 50–100 | ~85.0 | Low thermal stability, Poor sintering |
Mechanical Advantages: Barium-Hydroxyapatite's fracture toughness (1.2–1.8 MPa·m¹/²) exceeds pure hydroxyapatite (0.6–1.0 MPa·m¹/²) due to crack deflection at barium-rich grain boundaries and reduced pore density during sintering [3] [9]. Its dielectric constant (εᵣ ≈ 45–110) facilitates electrical signaling in bone remodeling, a property absent in non-piezoelectric alternatives like tricalcium phosphate [5].
Biological Interactions: Unlike inert stoichiometric hydroxyapatite, Barium-Hydroxyapatite demonstrates charge-modulated protein adsorption. Molecular dynamics simulations reveal aspartic acid residues in osteopontin bind preferentially to barium-substituted surfaces with adsorption energies of −210 kJ/mol versus −180 kJ/mol on pure hydroxyapatite. This promotes collagen mineralization and interfacial toughening [7].
Resorption Profile: Barium-Hydroxyapatite's solubility product (Ksp ≈ 10⁻¹²⁰·⁵) is lower than hydroxyapatite (Ksp ≈ 10⁻¹¹⁶·⁸) but higher than barium titanate (insoluble). This enables tunable degradation via barium content (x): higher x delays resorption, potentially preventing premature mechanical failure in load-bearing grafts [8] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7